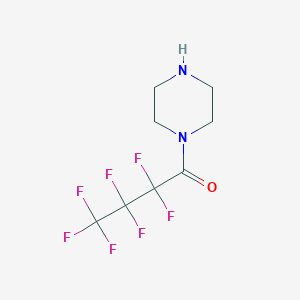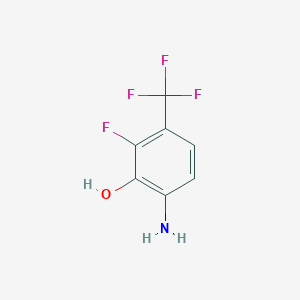![molecular formula C28H38O8 B14141448 Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 89318-01-4](/img/structure/B14141448.png)
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of multiple ethoxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. It is known for its high fluorescence quantum yield, making it a valuable material in photoluminescence applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a photoluminescent material due to its high fluorescence quantum yield.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology:
- Potential applications in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Research is ongoing into its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
作用机制
The mechanism by which Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects is primarily through its interaction with light. The multiple ethoxy groups enhance its solubility and stability, allowing it to efficiently absorb and emit light. This makes it an excellent candidate for use in photoluminescent applications. The compound’s molecular targets and pathways are largely related to its ability to participate in electron transfer processes, making it valuable in the development of electronic devices .
相似化合物的比较
1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone: Similar structure but with quinone groups, used in different photoluminescent applications.
9,10-Bis((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)anthracene: Another derivative with similar ethoxy groups, used in self-assembling materials.
Uniqueness: Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- stands out due to its high fluorescence quantum yield and its ability to form stable, self-assembling structures. This makes it particularly valuable in the development of advanced photoluminescent materials and optoelectronic devices .
属性
CAS 编号 |
89318-01-4 |
|---|---|
分子式 |
C28H38O8 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C28H38O8/c1-29-11-13-31-15-17-33-19-21-35-27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)36-22-20-34-18-16-32-14-12-30-2/h3-10H,11-22H2,1-2H3 |
InChI 键 |
SQWQQMOLSOBDJD-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)



![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)



![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
